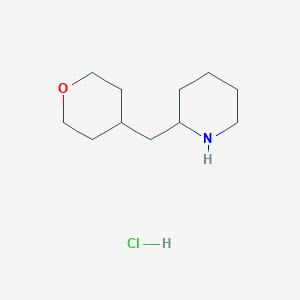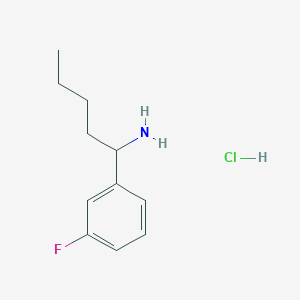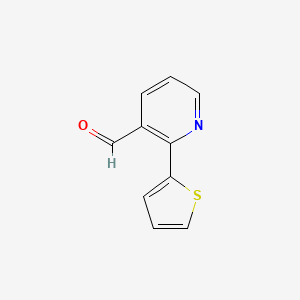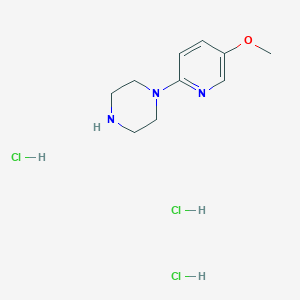
2-氟-5-甲氧基-3-(三氟甲基)苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C9H6F4O2. This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and a fluorine atom attached to a benzene ring, along with an aldehyde functional group. It is commonly used in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
科学研究应用
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde is used in scientific research for its unique chemical properties. It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals . Its trifluoromethyl group imparts increased metabolic stability and lipophilicity, making it valuable in drug design . Additionally, it is used in the synthesis of fluorinated intermediates and as a precursor in the preparation of various functional materials .
作用机制
Target of Action
Similar compounds often interact with various enzymes or receptors in the body, influencing their function .
Mode of Action
It’s known that similar compounds can undergo nucleophilic attack on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .
Biochemical Pathways
It’s worth noting that similar compounds can be involved in various biochemical reactions, such as free radical reactions at the benzylic position .
Pharmacokinetics
The compound’s molecular weight (22214) and structure suggest it may have certain pharmacokinetic properties . For instance, its molecular weight is within the range generally favorable for oral bioavailability.
Result of Action
Similar compounds can cause changes at the molecular level, such as the formation of new bonds or the breaking of existing ones .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde. For example, the compound should be stored in a well-ventilated place and kept in a tightly closed container . Additionally, the compound’s reactivity may be influenced by factors such as temperature, pH, and the presence of other substances .
生化分析
Biochemical Properties
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of more complex pharmaceutical and biologically active compounds . It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can act as a substrate or inhibitor for specific enzymes, influencing their activity and the overall biochemical pathways they are involved in. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.
Cellular Effects
The effects of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may inhibit or activate specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, its impact on gene expression can result in the upregulation or downregulation of target genes, thereby influencing cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure outcomes.
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range results in significant biological responses. Toxicity studies have indicated that excessive doses can cause cellular damage, organ toxicity, or other adverse outcomes, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo metabolic reactions, such as oxidation, reduction, or conjugation, leading to the formation of metabolites. These metabolic processes can influence the compound’s activity, bioavailability, and overall effects on cellular function. Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its role in biochemical pathways.
Transport and Distribution
The transport and distribution of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde within cells and tissues are critical for understanding its biological effects . The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments or tissues can influence its activity and function. Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde can affect its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biological effects. Studying the subcellular distribution of the compound can provide valuable insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a fluorinated benzene derivative using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base . The final step involves the formylation of the aromatic ring using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid .
Industrial Production Methods: Industrial production of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for large-scale applications .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Chloro-5-methoxy-3-(trifluoromethyl)benzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Comparison: 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the fluorine, methoxy, and trifluoromethyl groups on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds . For instance, the presence of the methoxy group at the 5-position can affect the compound’s electron density and steric hindrance, leading to different reactivity patterns compared to its analogs .
属性
IUPAC Name |
2-fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTRIRREEHYBRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405259.png)
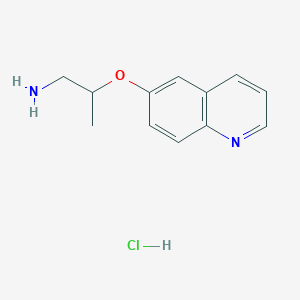


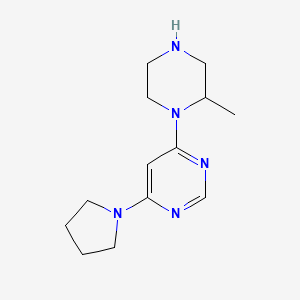
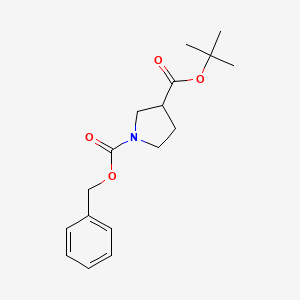
![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)


